2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
Overview
Description
This compound, also known as 2,4-Difluoro-N-[2-(methyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide, has the molecular formula C18H21BF2N2O5S and a molecular weight of 426.24 . It is typically stored in a sealed, dry, room-temperature environment .
Synthesis Analysis
The synthesis of this compound involves several steps, starting with 5-BROMO-2-METHOXY-3-CYANOPYRIDINE and proceeding through intermediates such as 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE, 5-Bromo-2-chloro-3-nitropyridine, and N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide . The final steps involve the use of 2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylamine and 2,4-DIFLUOROBENZENESULFONYL CHLORIDE .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using direct methods and refined by the full-matrix least-squares procedure on F2 for all data . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 521.0±60.0 °C and a density of 1.35 . It has a pKa of 6.81±0.40 (Predicted) .Scientific Research Applications
Synthesis and Structural Analysis
- This compound is utilized in the synthesis and structural analysis of various boric acid ester intermediates with benzene rings. These intermediates are created through multi-step substitution reactions and characterized using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. This type of research is crucial for understanding the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).
Photophysicochemical Properties
- In the realm of photophysicochemical studies, derivatives of this compound have been synthesized and characterized to explore their potential applications. For instance, their spectroscopic, photophysical, and photochemical properties have been investigated, particularly in the context of photocatalytic applications and photodynamic therapy (Öncül et al., 2021).
Potential in Photodynamic Therapy
- The derivatives of this compound demonstrate promising characteristics as photosensitizers in photodynamic therapy, a treatment method for cancer. Their properties like good solubility, fluorescence, and singlet oxygen production make them suitable candidates for this therapeutic approach (Öncül et al., 2022).
Agricultural Applications
- Some derivatives of this compound have been explored in the context of agriculture, particularly as intermediates for herbicidal sulfonylureas. Their synthesis and application suggest potential utility in selective herbicide development, contributing to agricultural practices (Hamprecht et al., 1999).
Vibrational Properties and DFT Studies
- The vibrational properties and molecular structures of related compounds have been studied using density functional theory (DFT) calculations. Such studies are pivotal in understanding the electronic and molecular behavior of these compounds, which can have implications in various scientific fields (Wu et al., 2021).
Chemical Reactivity and Metal Coordination
- The compound has been involved in studies related to the chemical reactivity of pyridinylboron derivatives and their potential as ligands for metal coordination. Such studies provide insights into the compound's role in complex chemical processes and its potential applications in various chemical reactions (Sopková-de Oliveira Santos et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2,4-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BF2N2O5S/c1-17(2)18(3,4)28-19(27-17)11-8-14(16(26-5)22-10-11)23-29(24,25)15-7-6-12(20)9-13(15)21/h6-10,23H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHJPTSKLMLUCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BF2N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732406 | |
Record name | 2,4-Difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide | |
CAS RN |
1083326-73-1 | |
Record name | 2,4-Difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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